molecular formula C21H16Cl2N4O3 B2911157 N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260907-32-1

N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2911157
CAS No.: 1260907-32-1
M. Wt: 443.28
InChI Key: VCCQEURXZBVIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrole core linked to a 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group. The acetamide moiety is further functionalized with a 3-chloro-4-methoxyphenyl group.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O3/c1-29-18-8-7-15(11-16(18)23)24-19(28)12-27-9-3-6-17(27)21-25-20(26-30-21)13-4-2-5-14(22)10-13/h2-11H,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCQEURXZBVIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, including chloro and methoxy substituents, as well as an oxadiazole moiety. Its molecular formula is C23H18Cl2N4O2C_{23}H_{18}Cl_{2}N_{4}O_{2} with a molecular weight of 485.4 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular Formula C23H18Cl2N4O2C_{23}H_{18}Cl_{2}N_{4}O_{2}
Molecular Weight 485.4 g/mol
IUPAC Name This compound
CAS Number 6805-20-5

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that may include:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Pyrrole Substitution : The introduction of the pyrrole moiety can be accomplished using various coupling reactions.
  • Final Acetamide Formation : The final step generally involves acylation to form the amide linkage.

Anticancer Activity

One of the most notable biological activities of this compound is its anticancer potential. Research indicates that derivatives containing the oxadiazole moiety exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in breast cancer and lung cancer models.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)0.034
A549 (Lung Cancer)0.045

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit bacterial growth effectively, making it a candidate for further exploration in antibiotic development.

The proposed mechanism of action for this compound involves:

  • Inhibition of Key Enzymes : It may act by inhibiting enzymes critical for cell division and survival in cancer cells.
  • Induction of Apoptosis : The compound has been observed to induce apoptotic pathways in cancer cells.
  • Disruption of Membrane Integrity : Its antimicrobial activity may be attributed to disruption of bacterial cell membranes.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to this structure:

  • Antiplasmodial Activity : Research has indicated that similar compounds exhibit high activity against Plasmodium falciparum, suggesting potential use in malaria treatment .
  • Structure–Activity Relationship Studies : Investigations into the SAR of oxadiazole derivatives have revealed that modifications at the phenolic rings significantly influence their biological activity .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

  • N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide (): Key Difference: The oxadiazole is substituted with a 4-chlorophenyl group instead of 3-chlorophenyl. Impact: The positional isomerism (para vs. The pyridine core (vs. pyrrole) introduces additional rigidity and hydrogen-bonding capacity .

Core Heterocycle Modifications

  • 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (): Key Difference: Pyrazole cores replace the pyrrole-oxadiazole system. Impact: Pyrazoles are more electron-deficient, enhancing interactions with electrophilic biological targets. Compounds like 3a (yield: 68%, mp: 133–135°C) exhibit moderate crystallinity, suggesting similar physical stability for the target compound .

Acetamide Functionalization

  • N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Key Difference: A triazole-thioether replaces the oxadiazole-pyrrole system.

Electronic and Steric Considerations

  • Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound provides a hydrogen-bond acceptor at the oxygen atom, enhancing interactions with proteins. Triazoles (e.g., ) offer additional nitrogen sites for coordination but may increase metabolic susceptibility .
  • Chloro Substituents : The 3-chlorophenyl group induces meta-directed electronic effects, while para-substituted analogs () exhibit stronger dipole moments, affecting solubility and target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.